molecular formula C6H11N B2709569 Bicyclo[3.1.0]hexan-3-amine hydrochloride CAS No. 79531-79-6

Bicyclo[3.1.0]hexan-3-amine hydrochloride

Cat. No. B2709569
CAS RN: 79531-79-6
M. Wt: 97.161
InChI Key: HAEHSFVDBQNHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bicyclo[3.1.0]hexan-3-amine hydrochloride” is a chemical compound with the CAS Number: 89676-80-2 . It has a molecular weight of 133.62 . The compound is typically stored at temperatures between 0-8°C and appears as a light brown or yellow to brown solid .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes has been reported via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The InChI code for “Bicyclo[3.1.0]hexan-3-amine hydrochloride” is 1S/C6H11N.ClH/c7-6-2-4-1-5(4)3-6;/h4-6H,1-3,7H2;1H . The InChI key is WNIYKDGVQDRFKU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Bicyclo[3.1.0]hexan-3-amine hydrochloride” is a light brown or yellow to brown solid . It has a molecular weight of 133.62 and is typically stored at temperatures between 0-8°C .

Scientific Research Applications

Reactivity and Fragmentation

Bicyclo[3.1.0]hexane derivatives demonstrate unique reactivity due to strain and weakening of certain bonds. One study found that 1-Aza-bicyclo[2.2.0]hexane undergoes fragmentation at around 80°C, resulting in the formation of N-methylene-3-butenyl-amine (Grob & Krasnobajew, 1964).

Organocatalysis in Chemical Synthesis

A diastereodivergent approach using asymmetric organocatalysis has been developed for the synthesis of highly substituted bicyclo[3.1.0]hexanes. This method is significant for building complex molecular structures, particularly in medicinal chemistry (Riaño et al., 2018).

Use in Kulinkovich Cyclopropanation Reactions

Intriguingly, bicyclo[3.1.0]hexan-1-ol and related compounds have been utilized in Kulinkovich cyclopropanation reactions with carboxylic esters and olefins. These reactions are valuable for synthesizing cyclopropanols, an important class of compounds in synthetic chemistry (Kim, Sung & Cha, 2003).

Photochemical Transformation

A study demonstrated the conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines through a photochemical reaction. This transformation opens pathways to create complex primary amine building blocks for medicinal chemistry (Harmata et al., 2021).

Intramolecular Reductive Cyclopropanation

Bicyclo[3.1.0]hexan-3-amine hydrochloride derivatives have been synthesized via intramolecular reductive cyclopropanation. This process is significant for creating structurally complex and diverse amines, potentially useful in drug development (Gensini et al., 2002).

Copper(II)-Assisted Hydrolysis

The compound has also been studied in the context of copper(II)-assisted hydrolysis, demonstrating its potential application in coordination chemistry and material science (Colin et al., 1996).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

bicyclo[3.1.0]hexan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-2-4-1-5(4)3-6;/h4-6H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIYKDGVQDRFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.1.0]hexan-3-amine hydrochloride

CAS RN

89676-80-2
Record name Bicyclo[3.1.0]hexan-3-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89676-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name bicyclo[3.1.0]hexan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.